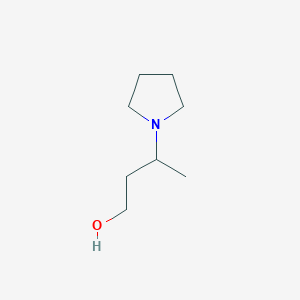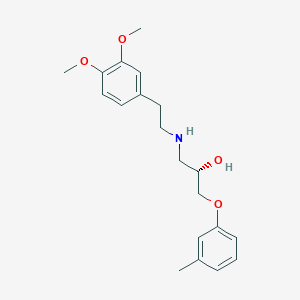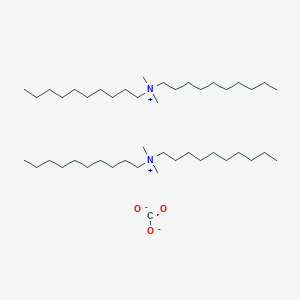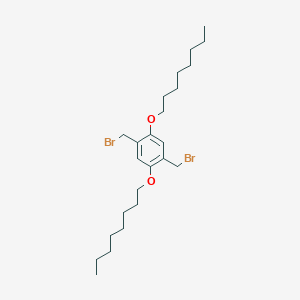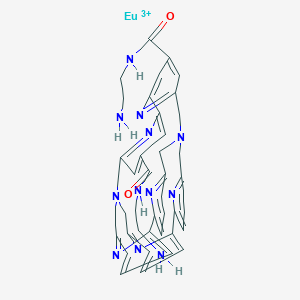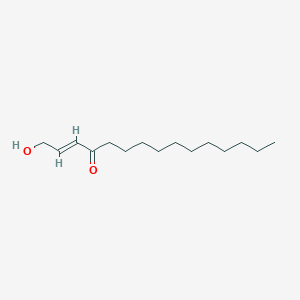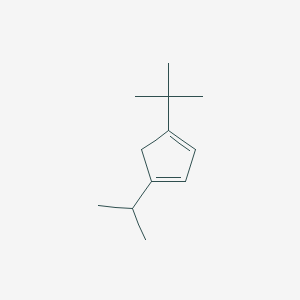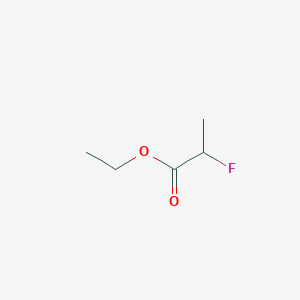
2-(Pipéridin-4-YL)pyrimidine
Vue d'ensemble
Description
2-(Piperidin-4-YL)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that contains a piperidine ring, and its chemical formula is C10H14N4. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la pyrimidine ont été largement étudiés pour leurs propriétés anticancéreuses. De nouveaux dérivés de thiazolopyrimidine, structurellement liés à la 2-(Pipéridin-4-YL)pyrimidine, ont montré une excellente activité anticancéreuse contre diverses lignées de cellules cancéreuses humaines, conduisant à la mort cellulaire par apoptose par l'inhibition des enzymes CDK .
Propriétés antioxydantes
L'augmentation des espèces réactives de l'oxygène (ROS) est associée à de nombreuses affections inflammatoires chroniques. Les dérivés de la pyrimidine ont été reconnus pour leurs activités antioxydantes potentielles, qui pourraient jouer un rôle important dans la gestion de maladies telles que le diabète, le cancer, les maladies de Parkinson et d'Alzheimer, les maladies cardiovasculaires, la polyarthrite rhumatoïde et la dysrégulation immunitaire .
Découverte de médicaments
Le fragment pipéridine est un composant important dans la découverte de médicaments en raison de sa présence dans de nombreux composés bioactifs. Les composés à base de pipéridine comme la pipérine présentent une puissante action antioxydante en inhibant les radicaux libres . La polyvalence du cycle pipéridine permet le développement de divers médicaments avec des applications thérapeutiques potentielles.
Synthèse de nouveaux composés
La synthèse de nouveaux composés implique souvent des dérivés de la pipéridine comme intermédiaires ou composants clés. Par exemple, les réactions de substitution nucléophile aromatique utilisant la trichloropyrimidine et la pipéridin-4-yl aniline conduisent à de nouveaux médicaments à base de pyrimidine .
Inhibition de la kinase
Les dérivés de la pipéridin-4-yl pyrimidine ont été utilisés dans l'inhibition de la kinase, ce qui est crucial dans la régulation des processus cellulaires. L'inhibition de l'activité de la kinase PKB est une de ces applications où ces composés peuvent jouer un rôle dans les interventions thérapeutiques .
Safety and Hazards
The safety information for “2-(Piperidin-4-YL)pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
Piperidine derivatives, including “2-(Piperidin-4-YL)pyrimidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that they have significant potential in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(Piperidin-4-YL)pyrimidine” and other piperidine derivatives.
Mécanisme D'action
Target of Action
The primary target of 2-(Piperidin-4-YL)pyrimidine is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . Piperidine derivatives, including 2-(Piperidin-4-YL)pyrimidine, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
2-(Piperidin-4-YL)pyrimidine interacts with its target, PKB, in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in cell proliferation and survival .
Biochemical Pathways
The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of 2-(Piperidin-4-YL)pyrimidine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Analyse Biochimique
Biochemical Properties
2-(Piperidin-4-YL)pyrimidine has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potent and selective inhibitor of the kinase ERK5 . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
The effects of 2-(Piperidin-4-YL)pyrimidine on cells are diverse and complex. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Piperidin-4-YL)pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573551 | |
| Record name | 2-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151389-25-2 | |
| Record name | 2-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)


